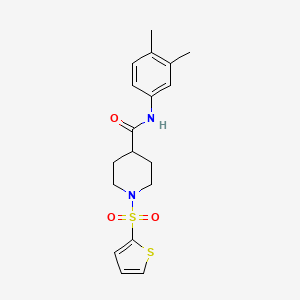

N-(3,4-dimethylphenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide

Description

N-(3,4-dimethylphenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is a complex organic compound characterized by its unique structural components, including a piperidine ring, a thiophene sulfonyl group, and a dimethylphenyl moiety

Properties

IUPAC Name |

N-(3,4-dimethylphenyl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3S2/c1-13-5-6-16(12-14(13)2)19-18(21)15-7-9-20(10-8-15)25(22,23)17-4-3-11-24-17/h3-6,11-12,15H,7-10H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJIPSKLBDFAHCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CS3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

Introduction of the Thiophene Sulfonyl Group: The thiophene sulfonyl group is introduced via a sulfonylation reaction, where thiophene is reacted with a sulfonyl chloride in the presence of a base.

Attachment of the Dimethylphenyl Group: The dimethylphenyl group is attached through a coupling reaction, often using a palladium-catalyzed cross-coupling method such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the sulfonyl group to a thiol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, where nucleophiles like amines or alcohols can replace the sulfonyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

Substitution: Nucleophiles such as amines, alcohols, under basic conditions.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols.

Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

N-(3,4-dimethylphenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, possibly acting on specific receptors or enzymes.

Materials Science: The compound’s unique structural features make it a candidate for use in the development of novel materials with specific electronic or optical properties.

Biological Studies: It can be used as a probe to study biological pathways and mechanisms, particularly those involving sulfonyl-containing compounds.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group may play a crucial role in binding to the active site of enzymes, while the piperidine ring can enhance the compound’s stability and bioavailability. The dimethylphenyl group may contribute to the compound’s overall hydrophobicity, affecting its interaction with lipid membranes.

Comparison with Similar Compounds

Similar Compounds

N-(3,4-dimethylphenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide.

N-(3,4-dimethylphenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-sulfonamide: Contains a sulfonamide group instead of a carboxamide.

N-(3,4-dimethylphenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-amine: Features an amine group in place of the carboxamide.

Uniqueness

N-(3,4-dimethylphenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a sulfonyl and a carboxamide group allows for versatile interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

N-(3,4-dimethylphenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is a complex organic compound belonging to the piperidine carboxamide class. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. The following sections will delve into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Molecular Structure

- Molecular Formula : C18H22N2O3S2

- Molecular Weight : 378.5 g/mol

- IUPAC Name : N-(3,4-dimethylphenyl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide

- Canonical SMILES : CC1=CC(=CC(=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CS3)C

Physical Properties

| Property | Value |

|---|---|

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

| Stability | Stable under standard conditions |

Antimicrobial Activity

Research has indicated that compounds similar to N-(3,4-dimethylphenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide exhibit significant antimicrobial properties. A study demonstrated that derivatives of piperidine carboxamides possess activity against various bacterial strains, suggesting a potential for development as antimicrobial agents .

Anticancer Properties

The compound's structural features may enhance its interaction with biological targets implicated in cancer pathways. In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines, indicating a possible mechanism for anticancer activity. The sulfonamide group is particularly noteworthy for its role in modulating enzyme activity linked to tumor progression .

Dopamine Receptor Interaction

Compounds within this chemical class have been studied for their interaction with dopamine receptors, particularly the D3 subtype. These interactions are crucial for developing treatments for neuropsychiatric disorders such as schizophrenia and drug addiction. Preliminary findings suggest that the compound may act as a selective ligand for dopamine receptors, potentially influencing dopaminergic signaling pathways .

The biological activity of N-(3,4-dimethylphenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is hypothesized to involve:

- Enzyme Inhibition : The sulfonamide moiety may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : Binding to dopamine receptors alters neurotransmitter release and signaling.

- Apoptotic Pathways : Induction of apoptosis through mitochondrial pathways in cancer cells.

Understanding these mechanisms is essential for optimizing the compound's therapeutic potential.

Synthetic Routes

The synthesis of N-(3,4-dimethylphenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide typically involves:

- Formation of the Piperidine Ring : Cyclization using appropriate precursors.

- Introduction of the Thiophene Group : Sulfonylation reactions under basic conditions.

- Amide Bond Formation : Coupling with 3,4-dimethylphenyl group using coupling reagents like DCC.

Related Compounds

Numerous derivatives have been synthesized to enhance biological activity:

| Compound Name | Notable Features | Biological Activity |

|---|---|---|

| N-(3,5-dimethylphenyl)-1-(thiophen-2-sulfonyl)piperidine-3-carboxamide | Variation in methyl group position | Anticancer and antimicrobial |

| N-[4-(2,5-Dimethylphenyl)-1,3-thiazol-2-yl]-4-(piperidine-1-carbonyl)benzamide | Different heterocyclic structure | Potential neuroprotective effects |

Case Studies

Several studies have explored the biological activity of compounds similar to N-(3,4-dimethylphenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide:

- Antitumor Activity Study : A series of piperidine derivatives were evaluated for their ability to inhibit tumor growth in vitro and in vivo models. Results indicated significant reductions in tumor size with specific derivatives showing enhanced potency against breast cancer cell lines .

- Dopamine Receptor Ligand Evaluation : Research focused on the selectivity and binding affinity of related compounds to dopamine D3 receptors. Findings suggested that certain modifications could increase selectivity over D2 receptors, which is crucial for minimizing side effects in therapeutic applications .

Q & A

Q. Key Considerations :

- Purification via column chromatography (e.g., silica gel, eluent: EtOAc/hexane mixtures) .

- Characterization by / NMR, HRMS, and HPLC (purity >95%) .

Basic: How can researchers characterize this compound using spectroscopic and crystallographic techniques?

Answer:

- NMR Spectroscopy :

- X-ray Crystallography :

Advanced: How can structural contradictions in crystallographic data be resolved for this compound?

Answer:

Contradictions often arise from disordered sulfonyl or thiophene groups. Mitigation strategies:

Data Collection : Use high-resolution synchrotron data (<1.0 Å) to reduce thermal motion artifacts .

Refinement in SHELXL :

- Apply restraints (e.g., DFIX, SIMU) for disordered regions.

- Use TWIN/BASF commands for twinned crystals .

Validation : Cross-check with Hirshfeld surface analysis (via CrystalExplorer) to validate intermolecular interactions .

Example Issue : Disordered thiophene ring in a related compound was resolved by refining two conformers with occupancy ratios of 0.7:0.3 .

Advanced: What strategies optimize this compound’s bioactivity against viral targets (e.g., SARS-CoV-2)?

Answer:

Based on structurally analogous piperidine carboxamides (e.g., SARS-CoV-2 inhibitors in Scheme 4 ):

Structure-Activity Relationship (SAR) :

- Sulfonyl Group : Replace thiophene-2-sulfonyl with naphthalene-sulfonyl to enhance hydrophobic interactions with viral proteases .

- Dimethylphenyl Group : Introduce electron-withdrawing groups (e.g., -F) to improve binding affinity .

Biological Assays :

- Cytotoxicity Screening : Test against HEK-293 cells (IC >50 µM acceptable) .

- Plaque Reduction Assays : Evaluate inhibition of viral replication (e.g., MERS-CoV or SARS-CoV-2 pseudoviruses) .

Table 1 : Bioactivity of Analogous Compounds

| Compound | Target | IC (µM) | Cytotoxicity (HEK-293) |

|---|---|---|---|

| N-(4-fluorobenzyl)-piperidine* | SARS-CoV-2 | 0.8 | >100 |

| N-(3,4-dimethylphenyl)-... | MERS-CoV | 5.3 | 55.3 |

| Data from . |

Advanced: How can discrepancies in antioxidant vs. anticancer activity data be analyzed?

Answer:

Discrepancies may stem from assay conditions or cellular uptake efficiency. Methodological approaches:

Dose-Response Curves : Replicate assays (n ≥ 3) using standardized protocols (e.g., DPPH for antioxidants, MTT for cytotoxicity) .

Lipophilicity Adjustments : Modify substituents (e.g., replace dimethylphenyl with pyridinylmethylidene) to enhance membrane permeability .

Mechanistic Studies :

- ROS scavenging assays (e.g., FRAP) to confirm antioxidant activity.

- Flow cytometry (apoptosis/necrosis) to differentiate anticancer mechanisms .

Example : N-(2,5-dimethylphenyl)-hydrazinecarbothioamide showed IC = 0.8 µM against MCF-7 cells while maintaining antioxidant capacity .

Advanced: What computational methods support the design of derivatives with improved pharmacokinetics?

Answer:

Molecular Docking (AutoDock Vina) : Target viral proteases (e.g., SARS-CoV-2 3CL) to prioritize sulfonyl/amide interactions .

ADMET Prediction (SwissADME) :

- LogP: Optimize to 2–4 for balanced solubility/permeability.

- CYP450 inhibition: Screen for metabolic stability .

MD Simulations (GROMACS) : Assess binding stability over 100 ns trajectories; focus on RMSD fluctuations <2.0 Å .

Basic: What safety precautions are required when handling this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.